(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

Asymmetric synthesis Chiral sulfide Epoxidation

(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, commonly named (+)-Isothiocineole or (Z)-Zestoril, is a chiral, sulfur-containing bicyclic monoterpenoid (C₁₀H₁₈S, MW 170.31). The compound belongs to the 6-thiabicyclo[3.2.1]octane class, formally a thia-analog of 1,8-cineole (eucalyptol) in which the bridging oxygen is replaced by sulfur.

Molecular Formula C10H18S
Molecular Weight 170.314
CAS No. 1208985-45-8
Cat. No. B593845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
CAS1208985-45-8
Synonyms(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
Molecular FormulaC10H18S
Molecular Weight170.314
Structural Identifiers
SMILESCC1CCC2CC1SC2(C)C
InChIInChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1
InChIKeyFAXNZPOZWCWYBD-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (CAS 1208985-45-8): Chiral Sulfide Procurement for Asymmetric Synthesis and Flavor Research


(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, commonly named (+)-Isothiocineole or (Z)-Zestoril, is a chiral, sulfur-containing bicyclic monoterpenoid (C₁₀H₁₈S, MW 170.31) . The compound belongs to the 6-thiabicyclo[3.2.1]octane class, formally a thia-analog of 1,8-cineole (eucalyptol) in which the bridging oxygen is replaced by sulfur [1]. It bears three defined stereogenic centers at positions 1, 4, and 5, with the (1S,4S,5S) configuration corresponding to the (+)-enantiomer . Commercially, it is supplied as a colorless to pale yellow liquid with ≥98% chemical purity (GC) and ≥97% enantiomeric excess, a specific rotation of +65° to +69° (neat), and a flash point of 79 °C .

Why Generic Substitution Fails for (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane


Attempts to replace this specific (1S,4S,5S) enantiomer with the racemic mixture (CAS 68398-18-5), the opposite (1R,4R,5R)-enantiomer (CAS 5718-75-2), or the oxygen analog 1,8-cineole will fail in both major application domains. In asymmetric synthesis, the direction and magnitude of enantioselectivity are dictated solely by the chiral sulfide configuration—the (1S,4S,5S) enantiomer delivers (+)-epoxide products, while the (1R,4R,5R) enantiomer yields the opposite antipode [1]. In flavor and fragrance applications, the racemate is a mixture of diastereomers (cis/trans ring-substituent relationship) with differing odor character and intensity from the stereochemically pure (1S,4S,5S) form [2]. The oxygen analog 1,8-cineole lacks sulfur entirely, producing a fundamentally different eucalyptus-like odor profile rather than the sulfurous, grapefruit-tropical character of the thia-compound [3].

(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: Quantitative Differentiation Evidence for Scientific Procurement


Enantioselectivity in Asymmetric Epoxidation for Bedaquiline Synthesis: er 96:4 with (+)-Isothiocineole

In the asymmetric synthesis of the anti-tuberculosis drug (−)-Bedaquiline, (+)-isothiocineole—the (1S,4S,5S) enantiomer—was employed as the chiral sulfide mediator in a sulfur ylide-mediated epoxidation. The reaction delivered the key diaryl epoxide intermediate with an enantiomeric ratio (er) of 96:4 and a diastereomeric ratio (dr) of 90:10 [1]. While the publication does not report a direct head-to-head comparison with alternative chiral sulfides in the same bedaquiline substrate system, the broader J. Am. Chem. Soc. 2013 study [2] surveyed 11 chiral sulfides for epoxidation performance, finding that only three sulfides—isothiocineole among them—could simultaneously deliver >90:10 dr and >90% ee across aliphatic aldehyde substrates. Most competing sulfides require 3–9 synthetic steps for preparation [2].

Asymmetric synthesis Chiral sulfide Epoxidation Bedaquiline

Synthetic Accessibility: One-Step Preparation in 61% Yield from Inexpensive Terpene Feedstocks

Isothiocineole is synthesized in a single step from elemental sulfur, γ-terpinene, and limonene in 61% isolated yield, with the chirality of the product controlled entirely by the enantiopurity of the limonene starting material [1]. The estimated manufacturing cost is less than $1.00 per gram [2]. In contrast, the majority of chiral sulfides capable of delivering >90% ee in asymmetric epoxidation require multi-step syntheses: sulfide 1 (camphor-derived) requires 3 steps from pulegone; sulfide 7 requires 3 steps; and several others require 5–9 synthetic operations [1]. Both enantiomers of limonene are commercially available at low cost from the chiral terpene pool, enabling economical access to either (+)- or (−)-isothiocineole. Commercial pricing from major suppliers ranges from approximately €76–89 per gram (TCI, >98% GC, ≥97% ee) to approximately $55.90 per gram (Aladdin, 95%) .

Chiral sulfide synthesis Terpene chemistry Process chemistry

Chiral Purity and Enantiomeric Excess: Commercial (1S,4S,5S)-Isothiocineole at ≥97% ee vs. Racemic Mixture

Commercially supplied (1S,4S,5S)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane from TCI is specified at >98.0% chemical purity (GC) with a minimum optical purity of 97.0% ee (GC), confirmed by NMR . The specific rotation is +67° (neat) . The opposite (1R,4R,5R)-enantiomer (CAS 5718-75-2) is specified at >94.0% GC purity with ≥98.0% ee and a specific rotation of −70° (c = 1.32, CHCl₃) . The racemic mixture (CAS 68398-18-5) exists as an approximately equal mixture of cis- and trans-diastereomers with respect to the six-membered ring substituents [1]. This means the racemate is not simply a 1:1 mixture of enantiomers but a more complex stereoisomeric mixture with different physical and olfactory properties.

Chiral purity Enantiomeric excess Quality control

Odor Profile Differentiation: Sulfurous Grapefruit-Tropical Character vs. 1,8-Cineole (Eucalyptus)

The replacement of the bridging oxygen in 1,8-cineole with sulfur in isothiocineole produces a profound change in odor character. 1,8-Cineole is described as fresh, penetrating, eucalyptus-like with an odor detection threshold of approximately 0.1–1.0 ppm (by volume) in air [1]. The thia-analog (racemic 68398-18-5) is described as sulfurous, grapefruit, green-vegetative, minty, with tropical nuances of passion fruit, pineapple, and mango—odor strength rated as 'high' and recommended for evaluation at 1.00% solution or less . The (1S,4S,5S)-configured (+)-isothiocineole is marketed specifically for flavor and fragrance applications under the FEMA number 4108 [2]. Taste threshold data for the racemate indicate sulfureous, juicy fruity notes with tropical character detectable at the 1 ppm level .

Flavor chemistry Odorant Structure-odor relationships Sulfur volatiles

Regulatory Acceptance for Flavor Use: JECFA No Safety Concern (2007) and FEMA GRAS Status

4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (including both enantiomers and the racemate) was evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) at its 68th meeting and assigned JECFA number 1685 [1]. The evaluation concluded: 'No safety concern at current levels of intake when used as a flavouring agent' [1]. The substance is listed in the FDA Substances Added to Food (formerly EAFUS) inventory under FEMA number 4108, with FEMA GRAS publication 22 [2]. It is also listed on the EPA FIFRA-Inerts list as reviewed and approved [3]. The RIFM fragrance ingredient safety assessment for the racemate (CAS 68398-18-5) has been completed and published in Food and Chemical Toxicology [4], providing a toxicological dataset applicable to the stereochemically pure forms. This regulatory standing is not shared by many laboratory-designed chiral sulfides, which lack food-contact or fragrance safety assessments.

Food safety Flavor regulation JECFA FEMA GRAS

Intramolecular Corey-Chaykovsky Epoxidation in Vepdegestrant Synthesis: Enantioselective Catalytic Application

In a 2024 report, isothiocineole was employed as the chiral sulfide in a catalytic enantioselective intramolecular Corey-Chaykovsky epoxidation to construct the cis-1,2-diaryltetralin core of Vepdegestrant, an orally available PROTAC degrader in clinical evaluation for ER+/HER2− breast cancer [1]. The authors note that although several asymmetric intermolecular epoxidations using chiral sulfides have been reported, their approach represents a unique intramolecular variant [1]. This application extends the demonstrated scope of isothiocineole beyond intermolecular epoxidation of simple aldehydes to complex intramolecular settings relevant to pharmaceutical process development. The use of the same (1S,4S,5S) chiral sulfide across both the bedaquiline (intermolecular) and vepdegestrant (intramolecular) contexts demonstrates versatility across reaction modalities.

PROTAC synthesis Pharmaceutical process chemistry Catalytic asymmetric epoxidation

Optimal Procurement Scenarios for (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane Based on Evidence


Asymmetric Synthesis of Chiral Epoxide and Aziridine Building Blocks in Medicinal Chemistry

Research groups developing scalable asymmetric routes to chiral epoxides or aziridines should procure the (1S,4S,5S)-enantiomer when (+)-configured three-membered heterocycles are the synthetic target. The compound has been validated in the synthesis of quinine, quinidine, bedaquiline, and the Vepdegestrant core, providing precedent across natural product and drug substance applications [1][2]. The commercial availability at ≥97% ee eliminates the need for in-house chiral sulfide synthesis and purification .

Flavor and Fragrance Formulation Requiring Sulfurous Grapefruit-Tropical Top Notes

Flavor houses and fragrance compounders formulating tropical fruit, grapefruit, or sulfurous-green profiles can utilize the (1S,4S,5S)-enantiomer as a FEMA GRAS-listed flavoring agent (FEMA 4108) with JECFA 'no safety concern' clearance [1]. The defined stereochemistry ensures batch-to-batch olfactory consistency, unlike the racemic mixture which is a variable diastereomer blend [2]. The compound delivers sulfurous, grapefruit, green-vegetative, minty character with tropical fruit nuances at low use levels .

Pharmaceutical Process Development for PROTAC and Chiral Drug Intermediates

Process chemistry groups developing catalytic asymmetric epoxidation methodologies for pharmaceutical intermediates—particularly for PROTAC molecules or chiral diaryl epoxides—should evaluate (1S,4S,5S)-isothiocineole as a cost-effective chiral sulfide catalyst. Its one-step synthesis from renewable terpenes, sub-$1/g manufacturing cost, and demonstrated performance in both intermolecular (bedaquiline) and intramolecular (vepdegestrant) settings make it a compelling alternative to multi-step chiral sulfide syntheses [1][2].

Chiral Terpene-Derived Building Block for Diversity-Oriented Synthesis

Academic and industrial laboratories conducting diversity-oriented synthesis or preparing chiral sulfonium salt libraries can procure the (1S,4S,5S)-enantiomer as a versatile chiral pool starting material. The sulfide undergoes facile alkylation to form sulfonium salts that react with aldehydes, imines, and other electrophiles. The opposite (1R,4R,5R)-enantiomer (CAS 5718-75-2) is also commercially available, enabling access to both product enantiomer series from the same methodological platform [1].

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